molecular formula C23H23N5O4 B2830148 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941876-48-8

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2830148
CAS RN: 941876-48-8
M. Wt: 433.468
InChI Key: PCBQQNBUSDUPPJ-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which includes derivatives similar in structure to the queried compound, has been reported. These compounds exhibit anti-inflammatory and analgesic activities by inhibiting cyclooxygenase-1/2 (COX-1/2) and display significant potential as COX-2 selective inhibitors with promising analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Research on synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule has demonstrated antimicrobial activity against selected bacterial and fungal strains. This highlights the potential application of such compounds in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anticancer Properties

  • Another study focused on the synthesis and biological evaluation of compounds for their anticancer activities. Specifically, derivatives containing a morpholine moiety were investigated for their effectiveness in inhibiting cancer cell proliferation, indicating the potential use of similar compounds in cancer therapy (Lu et al., 2017).

Antipsychotic Potential

  • Heterocyclic analogues of 1192U90, including compounds with a structure related to the queried molecule, were synthesized and evaluated as potential antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors, demonstrating their potential use in the treatment of psychiatric disorders (Norman et al., 1996).

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of the morpholine ring could potentially enhance the compound’s ability to penetrate cellular membranes, thereby increasing its bioavailability .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biological processes, including DNA synthesis, signal transduction, and energy metabolism . Therefore, it is plausible that this compound could affect one or more of these pathways.

Pharmacokinetics

The presence of the morpholine ring and the pyrimidine moiety could potentially influence its pharmacokinetic properties . For instance, the morpholine ring could enhance the compound’s solubility in biological fluids, thereby improving its absorption and distribution. The pyrimidine moiety could be metabolized by various enzymes, potentially leading to the formation of active metabolites .

Result of Action

Given its structural similarity to other pyrimidine derivatives, it may exert its effects by interacting with various cellular targets, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the biological environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of various enzymes could influence the compound’s metabolism, potentially affecting its efficacy and toxicity .

properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-15-12-21(28-8-10-30-11-9-28)27-23(24-15)26-18-5-3-17(4-6-18)25-22(29)16-2-7-19-20(13-16)32-14-31-19/h2-7,12-13H,8-11,14H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBQQNBUSDUPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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